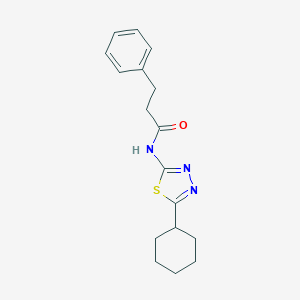![molecular formula C25H23Cl2N3O2 B216323 N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, also known as BCPAP, is a chemical compound that has been studied extensively for its potential use in scientific research. BCPAP is a member of the piperazine family of compounds, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a decrease in the production of certain proteins and neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a decrease in the production of certain proteins and neurotransmitters. This can have a variety of effects on the body, including anti-cancer and neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide in lab experiments is its ability to selectively target certain enzymes and receptors in the body. This can make it a useful tool for studying the effects of specific proteins and neurotransmitters on various biological processes. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is its potential toxicity. Like many chemical compounds, N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can be toxic if not handled properly, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide. One area of research that has shown promise is in the development of new cancer treatments. N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have anti-cancer properties, particularly against breast cancer cells, and further research in this area could lead to the development of new cancer treatments. Additionally, N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, and further research in this area could lead to the development of new treatments for these conditions.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide involves the reaction of 2-benzoyl-4-chloroaniline with 1-(3-chlorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by recrystallization.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer research. N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has been shown to have anti-cancer properties, particularly against breast cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
特性
製品名 |
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
|---|---|
分子式 |
C25H23Cl2N3O2 |
分子量 |
468.4 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C25H23Cl2N3O2/c26-19-7-4-8-21(15-19)30-13-11-29(12-14-30)17-24(31)28-23-10-9-20(27)16-22(23)25(32)18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,28,31) |
InChIキー |
SOBWZOBNGZLPOC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
正規SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)
